molecular formula C22H18ClN5O B11284932 {5-[(4-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(2-methylphenyl)methanone

{5-[(4-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(2-methylphenyl)methanone

Cat. No.: B11284932
M. Wt: 403.9 g/mol
InChI Key: FRINLPIUQKABFT-UHFFFAOYSA-N
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Description

The compound {5-[(4-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(2-methylphenyl)methanone is a complex organic molecule that features a triazole ring, a pyridine ring, and a chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(4-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(2-methylphenyl)methanone typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction.

    Introduction of the Chlorobenzyl Group: This step often involves the use of chlorobenzyl chloride in the presence of a base to facilitate the nucleophilic substitution.

    Final Coupling: The final step involves coupling the triazole and pyridine intermediates with the chlorobenzyl derivative under suitable conditions, such as using a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

{5-[(4-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(2-methylphenyl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

{5-[(4-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(2-methylphenyl)methanone: has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Materials Science: Possible applications in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of {5-[(4-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(2-methylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole and pyridine rings can participate in hydrogen bonding and π-π interactions, facilitating binding to the active sites of target proteins. This binding can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

{5-[(4-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(2-methylphenyl)methanone: can be compared with other compounds that have similar structural motifs:

  • {5-[(4-bromobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(2-methylphenyl)methanone
  • {5-[(4-methylbenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(2-methylphenyl)methanone

These compounds share the triazole and pyridine rings but differ in the substituents on the benzyl group. The unique properties of This compound arise from the presence of the chlorobenzyl group, which can influence its reactivity and binding affinity.

Properties

Molecular Formula

C22H18ClN5O

Molecular Weight

403.9 g/mol

IUPAC Name

[5-[(4-chlorophenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]-(2-methylphenyl)methanone

InChI

InChI=1S/C22H18ClN5O/c1-15-5-2-3-7-19(15)21(29)28-22(25-13-16-8-10-18(23)11-9-16)26-20(27-28)17-6-4-12-24-14-17/h2-12,14H,13H2,1H3,(H,25,26,27)

InChI Key

FRINLPIUQKABFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N2C(=NC(=N2)C3=CN=CC=C3)NCC4=CC=C(C=C4)Cl

Origin of Product

United States

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